molecular formula C18H13FO2 B7959969 Methyl 4-fluoro-3-(naphthalen-1-YL)benzoate

Methyl 4-fluoro-3-(naphthalen-1-YL)benzoate

Cat. No.: B7959969
M. Wt: 280.3 g/mol
InChI Key: QTSIWPKTEXEHGH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate is an organic compound with the molecular formula C18H13FO2. It is a derivative of benzoic acid, where the benzoate group is substituted with a fluorine atom at the 4-position and a naphthyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-fluoro-3-(naphthalen-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Chemical Biology: Acts as a probe for studying enzyme-substrate interactions and receptor binding affinities.

    Agricultural Chemistry: Utilized as an intermediate in the synthesis of agrochemicals and pesticides

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-(naphthalen-1-yl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability. The naphthyl group contributes to π-π stacking interactions, which are crucial for binding to aromatic amino acid residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-(phenyl)benzoate
  • Methyl 4-chloro-3-(naphthalen-1-yl)benzoate
  • Methyl 4-fluoro-3-(naphthalen-2-yl)benzoate

Uniqueness

Methyl 4-fluoro-3-(naphthalen-1-yl)benzoate is unique due to the specific positioning of the fluorine and naphthyl groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-fluoro-3-naphthalen-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO2/c1-21-18(20)13-9-10-17(19)16(11-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSIWPKTEXEHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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